molecular formula C21H22BrN3O3S3 B2450972 N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 361479-37-0

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2450972
CAS No.: 361479-37-0
M. Wt: 540.51
InChI Key: NAAQWDGZQQCJGS-UHFFFAOYSA-N
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Description

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H22BrN3O3S3 and its molecular weight is 540.51. The purity is usually 95%.
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Biological Activity

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a brominated thiophene moiety, and a sulfonyl group attached to a benzamide structure. The presence of these functional groups contributes to its biological activity.

Property Details
Molecular Formula C17_{17}H18_{18}BrN3_{3}O2_{2}S
Molecular Weight 404.31 g/mol
CAS Number 941878-00-8

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Antimicrobial Activity : The thiazole and thiophene rings are known to exhibit antimicrobial properties. Studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains by disrupting cell wall synthesis and function.
  • Anticancer Activity : Research has shown that thiazole derivatives can induce apoptosis in cancer cells by interfering with signaling pathways involved in cell proliferation and survival. This compound may inhibit specific kinases or transcription factors that are critical for cancer cell growth.
  • Enzyme Inhibition : The sulfonamide group may enhance the compound's ability to inhibit enzymes involved in metabolic pathways, potentially leading to reduced growth rates in pathogenic organisms or cancer cells.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Antimicrobial Studies

In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a therapeutic agent.

Anticancer Studies

Cell viability assays using various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) showed that the compound significantly reduced cell proliferation in a dose-dependent manner. Flow cytometry analysis indicated an increase in apoptotic cells following treatment with the compound, confirming its anticancer potential .

Case Studies

  • Case Study on Antibacterial Efficacy : A study involving the evaluation of the compound against Staphylococcus aureus showed an MIC of 16 µg/mL, indicating strong antibacterial properties. The study concluded that the compound could be further developed into an antimicrobial agent.
  • Case Study on Cancer Cell Lines : In a comparative study with other thiazole derivatives, this compound demonstrated superior efficacy against A549 cells with an IC50 value of 12 µM, highlighting its potential as an anticancer drug candidate .

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O3S3/c1-13-9-14(2)11-25(10-13)31(27,28)16-5-3-15(4-6-16)20(26)24-21-23-17(12-29-21)18-7-8-19(22)30-18/h3-8,12-14H,9-11H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAQWDGZQQCJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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